N-[(1E)-3-Oxo-1-buten-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1E)-3-Oxo-1-buten-1-yl]benzamide is a compound belonging to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications. This compound is characterized by its unique structure, which includes a benzamide moiety attached to a butenyl group with an oxo substituent.
Vorbereitungsmethoden
The synthesis of N-[(1E)-3-Oxo-1-buten-1-yl]benzamide typically involves the reaction of benzamide with an appropriate butenyl derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
N-[(1E)-3-Oxo-1-buten-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
N-[(1E)-3-Oxo-1-buten-1-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Wirkmechanismus
The mechanism of action of N-[(1E)-3-Oxo-1-buten-1-yl]benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activation of NF-kB, a transcription factor involved in inflammatory responses, thereby exerting anti-inflammatory effects . Additionally, it can induce apoptosis in certain cell types, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
N-[(1E)-3-Oxo-1-buten-1-yl]benzamide can be compared with other benzamide derivatives, such as:
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antibacterial activity against E. coli, K. pneumoniae, and S.
2,3-dimethoxybenzamide: Exhibits antioxidant and metal chelating activities.
3-acetoxy-2-methylbenzamide: Shows significant antibacterial and antioxidant properties.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Eigenschaften
Molekularformel |
C11H11NO2 |
---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
N-[(E)-3-oxobut-1-enyl]benzamide |
InChI |
InChI=1S/C11H11NO2/c1-9(13)7-8-12-11(14)10-5-3-2-4-6-10/h2-8H,1H3,(H,12,14)/b8-7+ |
InChI-Schlüssel |
NBYGRKKDHGQKLP-BQYQJAHWSA-N |
Isomerische SMILES |
CC(=O)/C=C/NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)C=CNC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.